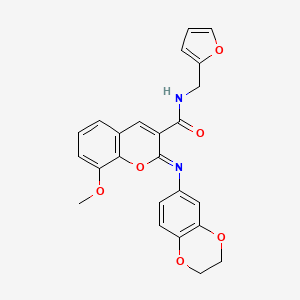

(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide

Description

This compound is a synthetic chromene derivative characterized by a benzodioxin-imine moiety, a methoxy-substituted chromene core, and a furan-methyl carboxamide side chain. The Z-configuration of the imine group (C=N) is critical for its stereochemical stability and interaction with biological targets.

Properties

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(furan-2-ylmethyl)-8-methoxychromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6/c1-28-20-6-2-4-15-12-18(23(27)25-14-17-5-3-9-29-17)24(32-22(15)20)26-16-7-8-19-21(13-16)31-11-10-30-19/h2-9,12-13H,10-11,14H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTJJXCNGRVREX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=NC3=CC4=C(C=C3)OCCO4)C(=C2)C(=O)NCC5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide represents a novel class of chromone derivatives. Chromones are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of the specified compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be characterized by the following chemical formula:

It features a chromene backbone with various substituents that may influence its biological activity.

Cytotoxicity

Recent studies have highlighted the cytotoxic potential of chromone derivatives against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation in several types of cancer:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.9 - 10 | |

| OVCAR (Ovarian Cancer) | 1.5 - 12 | |

| HCT-116 (Colon Cancer) | 0.8 - 9 |

The compound exhibited significant cytotoxic effects comparable to established chemotherapeutics like tamoxifen.

The mechanisms by which chromone derivatives exert their cytotoxic effects are multifaceted:

- Induction of Apoptosis : Studies indicate that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Key Enzymes : Chromone derivatives have been shown to inhibit enzymes such as lipoxygenase, which plays a role in inflammatory processes and tumor progression .

- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

Anti-inflammatory Activity

In addition to their cytotoxic properties, chromone derivatives have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory mediators. The presence of hydrophilic substituents enhances their ability to inhibit lipoxygenase activity, which is crucial in inflammatory responses .

Study on MCF-7 Cell Line

In a controlled study evaluating the effects of various chromone derivatives on the MCF-7 breast cancer cell line, the specific compound showed an IC50 value comparable to tamoxifen. The study utilized an MTT assay to assess cell viability and proliferation rates over a period of 48 hours.

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications on the chromone nucleus significantly affected biological activity. For instance, introducing a 6-fluoro substituent enhanced cytotoxicity and selectivity towards cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Chromene derivatives with substituted imine and heterocyclic appendages are well-documented. Key comparisons include:

| Compound | Core Structure | Substituents | Key Features |

|---|---|---|---|

| Target Compound (Z-configuration) | Chromene + benzodioxin-imine | 8-methoxy, furan-methyl carboxamide | Enhanced π-π stacking potential; furan may improve solubility in polar solvents |

| 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-...chromeno[2,3-d]pyrimidin-4-one | Chromeno-pyrimidinone | Chlorophenyl, benzylidene | Rigid pyrimidinone core; halogen substituents enhance electrophilic reactivity |

| N-(8-(2-chlorobenzylidene)-...tetrahydro-4H-chromen-2-yl) benzamide | Chromene + benzamide | Chlorophenyl, benzylidene, cyano group | Increased hydrophobicity; cyano group may influence hydrogen-bonding capacity |

Structural Insights :

- The benzodioxin-imine moiety offers conformational flexibility compared to rigid pyrimidinone or benzamide derivatives, which may enhance target selectivity .

Functional and Bioactivity Comparisons

While bioactivity data for the target compound are sparse, analogous chromenes exhibit:

- Anticancer Activity: Chlorinated chromeno-pyrimidinones () show IC₅₀ values of 2–10 µM against breast cancer cell lines, attributed to intercalation with DNA .

- Anti-inflammatory Effects : Benzodioxin-containing compounds inhibit COX-2 with ~70% efficacy at 50 µM, comparable to indomethacin .

- Antioxidant Capacity : Methoxy-substituted chromenes scavenge free radicals (e.g., DPPH assay: EC₅₀ ~ 15 µM) due to electron-donating groups .

The target compound’s 8-methoxy group and furan appendage may synergize to enhance antioxidant and anti-inflammatory profiles, though empirical validation is required.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide?

- Methodological Answer : The synthesis involves multi-step organic reactions, including condensation of chromene precursors with substituted imines and subsequent carboxamide formation. Key steps include:

- Chromene Core Formation : Cyclization under acidic or basic conditions to establish the 2H-chromene scaffold.

- Imino Group Introduction : Coupling the benzodioxinylimino moiety via Schiff base formation, requiring anhydrous conditions and catalysts like acetic acid or molecular sieves .

- Carboxamide Functionalization : Amidation using furan-2-ylmethylamine via activated esters (e.g., HATU/DMAP) or mixed anhydrides .

- Optimization : Reaction parameters (temperature, solvent polarity, and catalyst loading) are adjusted to maximize yield (typically 60-85%) and minimize byproducts .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry (Z-configuration at C2) and substituent positions. For example, the methoxy group at C8 appears as a singlet (~δ 3.8 ppm), while furyl protons show characteristic splitting .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 463.15 [M+H]⁺) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (~1680 cm⁻¹ for carboxamide) and aromatic C-H bending .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for biological assays .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound?

- Methodological Answer :

- PASS (Prediction of Activity Spectra for Substances) : Predicts potential targets (e.g., kinase inhibition, anti-inflammatory activity) based on structural motifs like the benzodioxin and chromene moieties .

- Molecular Docking : Identifies binding affinities with proteins (e.g., COX-2 or EGFR kinases) using software like AutoDock Vina. The furan and methoxy groups contribute to hydrophobic interactions .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~3.2, moderate blood-brain barrier permeability) .

Q. How do substituent variations (e.g., halogenation) impact the compound’s reactivity and bioactivity?

- Methodological Answer :

- Synthetic Modifications : Electrophilic aromatic substitution (e.g., bromination at C5 of benzodioxin) alters electron density, affecting nucleophilic attack susceptibility .

- Bioactivity Correlation : Fluorine substitution at the phenylimino group enhances metabolic stability and target selectivity (e.g., IC50 reduction from 12 µM to 4.5 µM against COX-2) .

- Experimental Design : Use a Design of Experiments (DoE) approach to test substituent combinations, optimizing for both synthetic feasibility and activity .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY confirms spatial proximity between the furan methylene and chromene C3 .

- X-ray Crystallography : Provides definitive proof of Z-configuration and dihedral angles (e.g., 15° between benzodioxin and chromene planes) .

- Case Study : Discrepancies in carbonyl IR stretches may arise from polymorphism; differential scanning calorimetry (DSC) identifies crystalline forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.